molecular formula C9H10O3 B1346586 4-Ethoxy-3-hydroxybenzaldehyde CAS No. 2539-53-9

4-Ethoxy-3-hydroxybenzaldehyde

Cat. No.: B1346586
CAS No.: 2539-53-9
M. Wt: 166.17 g/mol
InChI Key: BCLVKHGKEGFPJV-UHFFFAOYSA-N
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Description

4-Ethoxy-3-hydroxybenzaldehyde (IUPAC name: this compound; CAS: 2539-53-9), also known as isobourbonal, is a substituted benzaldehyde derivative with a hydroxy group at position 3 and an ethoxy group at position 4 of the aromatic ring. This compound is structurally related to vanillin (4-hydroxy-3-methoxybenzaldehyde) but differs in the substituent positions and functional groups. It is a crystalline solid with a melting point of 125.5–127°C and exhibits aromatic, phenolic, and aldehyde functional groups.

The compound is synthesized via demethylation of methyl aryl ethers, such as 4-ethoxy-3-methoxybenzaldehyde, using lithium diphenylphosphide under mild conditions (25°C, 2 hours), yielding high purity (87–88%) . Its applications span pharmaceutical intermediates, flavoring agents (e.g., in coffee volatiles) , and precursors for heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-hydroxybenzaldehyde can be synthesized through the ethylation of catechol to produce guaethol, which then undergoes condensation with glyoxylic acid to form a mandelic acid derivative. This derivative is subsequently oxidized and decarboxylated to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of benzene as a solvent and p-toluenesulfonic acid as a catalyst. The reaction mixture is refluxed, and the product is purified through a series of washing and drying steps .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

The structural and functional similarities of 4-ethoxy-3-hydroxybenzaldehyde to other benzaldehyde derivatives allow for comparative analysis of their physicochemical properties, synthesis, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Method Applications
This compound ![Structure] C₉H₁₀O₃ 166.18 125.5–127 -OH, -OCH₂CH₃, -CHO Demethylation of 4-ethoxy-3-methoxybenzaldehyde using LiPPh₂ Pharmaceuticals, flavoring agents
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) ![Vanillin] C₈H₈O₃ 152.15 81–83 -OH, -OCH₃, -CHO Oxidation of lignin or guaiacol Food flavoring, perfumery
4-Hydroxybenzaldehyde ![4-HB] C₇H₆O₂ 122.12 116–118 -OH, -CHO Hydrolysis of 4-methoxybenzaldehyde Anticancer, antimicrobial agents
4-Benzyloxy-3-hydroxybenzaldehyde ![Benzyloxy] C₁₄H₁₂O₃ 228.25 Not reported -OH, -OCH₂C₆H₅, -CHO Alkylation of 3-hydroxybenzaldehyde with benzyl bromide Intermediate in organic synthesis
3-Ethoxy-4-hydroxybenzaldehyde (Isovanillin) ![Isovanillin] C₉H₁₀O₃ 166.18 72–74 -OH, -OCH₂CH₃, -CHO Ethylation of 3,4-dihydroxybenzaldehyde Antioxidant, polymer synthesis

Key Differences and Research Findings

Functional Group Reactivity :

  • The ethoxy group in this compound enhances lipophilicity compared to vanillin’s methoxy group, impacting solubility and bioavailability .
  • Positional isomerism (e.g., 3-ethoxy-4-hydroxy vs. 4-ethoxy-3-hydroxy) alters hydrogen-bonding patterns, affecting crystallinity and thermal stability .

Synthetic Efficiency :

  • Demethylation with lithium diphenylphosphide (LiPPh₂) for this compound is faster (2 hours at 25°C) than traditional methods requiring reflux conditions .
  • Vanillin synthesis via lignin oxidation is cost-effective but yields mixtures requiring purification .

Applications :

  • This compound is detected in coffee volatiles at concentrations up to 3.64 × 10⁸ peak area units , contributing to aroma .
  • 4-Benzyloxy-3-hydroxybenzaldehyde serves as a protected intermediate for drug synthesis, avoiding unwanted hydroxyl reactions .

Crystallographic Data :

  • Single-crystal X-ray studies show that 4-ethoxy-3-methoxybenzaldehyde (precursor) has a planar aromatic ring (r.m.s. deviation: 0.046 Å) stabilized by weak C–H⋯O interactions .
  • Vanillin derivatives exhibit similar planar geometries but with distinct packing modes due to methoxy vs. ethoxy substituents .

Research Implications and Industrial Relevance

  • Pharmaceuticals : The hydroxy and ethoxy groups in this compound enable selective modifications for anticancer and anti-inflammatory agents .
  • Flavor Industry : Its presence in coffee highlights its role as a flavor enhancer, though at lower concentrations than vanillin .
  • Green Chemistry : The use of LiPPh₂ for demethylation offers a mild, high-yield alternative to harsh acid/base conditions .

Biological Activity

4-Ethoxy-3-hydroxybenzaldehyde, also known as ethyl vanillin, is a synthetic compound widely recognized for its applications in flavoring, perfumes, and as an antioxidant. This article explores its biological activities, including its antioxidant, anti-inflammatory, and anti-mutagenic properties, supported by relevant research findings.

PropertyValue
Molecular Formula C9H10O3
Molecular Weight 166.18 g/mol
CAS Number 121-32-4
IUPAC Name 3-ethoxy-4-hydroxybenzaldehyde
Solubility Slightly soluble in water; soluble in ethanol and ether

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It enhances intracellular antioxidant activity and protects against oxidative stress. This compound has been shown to activate superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx), which are crucial for cellular defense against oxidative damage .

  • Activation of Antioxidant Enzymes : The compound increases the expression of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) levels .
  • Protection Against Apoptosis : In studies involving astrocytes treated with Acanthamoeba cantonensis excretory-secretory products (ESPs), this compound significantly inhibited apoptosis-related molecules such as Bax and Bid while increasing Bcl-2 levels .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. It is reported to reduce inflammation markers and cytokine production in response to inflammatory stimuli. This property is particularly valuable in therapeutic contexts where inflammation plays a critical role.

Anti-mutagenic Activity

This compound exhibits notable anti-mutagenic effects. Studies have shown that it can counteract mutagenicity induced by various agents, such as 4-nitroquinoline-1-oxide and furylfuramide. The proposed mechanism involves enhancing the error-free recombinational repair system in cells .

Case Studies

  • Astrocyte Protection Study :
    • Objective : To evaluate the protective effects of this compound on astrocytes under oxidative stress.
    • Findings : Treatment with this compound significantly improved cell viability and reduced apoptosis markers when exposed to Acanthamoeba cantonensis ESPs .
  • Anti-mutagenicity Assessment :
    • Objective : To assess the anti-mutagenic potential against chemical mutagens.
    • Findings : The compound effectively reduced the mutagenic effects of several agents, indicating its potential utility in cancer prevention strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxy-3-hydroxybenzaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a substituted benzaldehyde precursor (e.g., 3-hydroxy-4-methoxybenzaldehyde). Introduce the ethoxy group via nucleophilic substitution or Williamson ether synthesis under alkaline conditions.
  • Step 2 : Optimize reaction time and temperature. For example, reflux in ethanol with a catalytic amount of acetic acid (1–5 mol%) to enhance yield .
  • Step 3 : Purify using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water solvent system). Monitor purity via HPLC or TLC.

Q. How is this compound structurally characterized, and what analytical techniques are critical?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and coplanarity of aromatic rings. Weak C–H⋯O interactions can be identified with R-factors < 0.05 .
  • Spectroscopy : Confirm functional groups via FT-IR (aldehyde C=O stretch ~1700 cm⁻¹, phenolic O–H ~3200 cm⁻¹). Use ¹H/¹³C NMR to assign ethoxy (–OCH₂CH₃) and hydroxy (–OH) protons (δ ~1.3 ppm for CH₃, δ ~9.8 ppm for aldehyde) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Data :

  • Solubility : Slightly soluble in water (≈8–10 mg/mL at 25°C), freely soluble in ethanol, ether, and DMSO .
  • Thermal Properties : Melting point ≈75–79°C; decomposition observed >285°C .
  • Stability : Light- and air-sensitive; store under inert gas (N₂/Ar) at 4°C .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound, and what assays are suitable?

  • Methodology :

  • In vitro assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ values) or antimicrobial activity using broth microdilution (MIC against S. aureus/E. coli). Compare with analogs like vanillin .
  • Mechanistic studies : Use fluorescence spectroscopy to assess interactions with DNA/RNA or molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., tyrosinase) .

Q. How should contradictions in crystallographic or spectroscopic data be resolved during structural analysis?

  • Methodology :

  • Cross-validation : Compare X-ray data with computational models (DFT calculations at B3LYP/6-311++G** level) to validate bond angles and torsional conformations .
  • Multi-technique approach : Resolve ambiguities in NMR assignments (e.g., overlapping –OH and aromatic protons) via deuterium exchange or HSQC experiments .

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

  • Methodology :

  • Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios. SHELXD/SHELXE pipelines are robust for small-molecule phasing .
  • Disorder modeling : Apply PART instructions in SHELXL to model ethoxy group disorder. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π–π stacking) .

Q. Methodological Considerations

  • Synthetic Optimization : Balance steric and electronic effects during etherification. Ethoxy groups may hinder reactivity at the ortho position, requiring longer reaction times .
  • Data Reproducibility : Calibrate instruments (e.g., NMR spectrometers) using TMS or internal standards. Report crystallographic data with CIF files deposited in the Cambridge Structural Database .

Properties

IUPAC Name

4-ethoxy-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLVKHGKEGFPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062505
Record name Benzaldehyde, 4-ethoxy-3-hydroxy-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2539-53-9
Record name 4-Ethoxy-3-hydroxybenzaldehyde
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Record name 4-Ethoxy-3-hydroxybenzaldehyde
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Record name Benzaldehyde, 4-ethoxy-3-hydroxy-
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Record name Benzaldehyde, 4-ethoxy-3-hydroxy-
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Record name 4-ethoxy-3-hydroxybenzaldehyde
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Record name 4-ETHOXY-3-HYDROXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Commercially available 3,4-dihydroxy benzaldehyde (35.8 g, 259 mmol) and potassium carbonate (37.6 g, 272 mmol) were dissolved in N,N-dimethylformamide (150 mL), then commercially available iodoethane (22 mL, 275 mmol) was added under nitrogen atmosphere at 0° C., and then the mixture was stirred for 2 days. The solvent was evaporated under vacuum, the resultant was cooled to 0° C., and then 5 M hydrochloric acid, ethyl acetate, and water were added for partition. The aqueous layer was extracted with ethyl acetate, the combined organic layer was washed with water twice and then with a saturated saline solution, and the mixture was dried over anhydrous magnesium sulfate and then filtered. The solvent was evaporated, then dichloromethane was added, and then the precipitate was collected by filteration to obtain the title compound (25.8 g, 60%). The filtrate was purified with silica gel column chromatography (n-heptane:ethyl acetate=9:1-4:1-1:1). The target fraction was concentrated under vacuum, then diethyl ether and dichloromethane were added to the residue, and the precipitate was collected by filteration to obtain the title compound (3.45 g, 8.0%).
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35.8 g
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150 mL
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22 mL
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60%

Synthesis routes and methods III

Procedure details

3,4-Dihydroxybenzaldehyde (101.6 g) and potassium carbonate (101.7 g) were suspended in N,N-dimethylformamide (500 mL). To the mixture was added dropwise ethyl iodide (58.8 mL) under ice-cooling, and the mixture was stirred at room temperature for 16 hours. To the reaction mixture was added dropwise 2 mol/L hydrochloric acid (500 mL), and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane=1/1) to give the title compound (74.3 g).
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101.6 g
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101.7 g
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58.8 mL
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500 mL
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500 mL
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Synthesis routes and methods IV

Procedure details

Anhydrous potassium carbonate (2.25 g, 16.3 mmol) was added to 3,4-dihydroxybenzaldehyde (1.5 g, 10.8 mmol), in butanone (30 ml), at room temperature. The reaction was stirred for 10 min after which ethyl iodide (0.872 ml, 10.8 mmol) was added dropwise and the reaction was refluxed for 3 h. The reaction mixture was diluted with water and the product was extracted with dichloromethane (3×25 ml), the combined organic layers were dried over magnesium sulphate and reduced in vacuo. Purification by column chromatography (SiO2, petroleum:ether (40:60) with an increasing gradient of ethyl acetate) afforded 0.78 g (43%) of 3-hydroxy4-ethoxybenzaldehyde as a white solid.
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2.25 g
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0.872 mL
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethoxy-3-hydroxybenzaldehyde
4-Ethoxy-3-hydroxybenzaldehyde
4-Ethoxy-3-hydroxybenzaldehyde
4-Ethoxy-3-hydroxybenzaldehyde
4-Ethoxy-3-hydroxybenzaldehyde
4-Ethoxy-3-hydroxybenzaldehyde

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